Tetrakis(methylthio)tetrathiafulvalene

Beschreibung

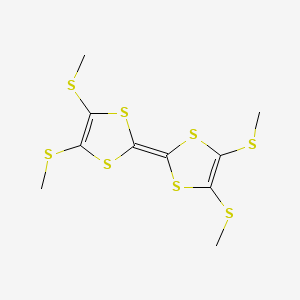

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLXUARUONPZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348258 | |

| Record name | Tetrakis(methylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-77-0 | |

| Record name | Tetrakis(methylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetrakis(methylthio)tetrathiafulvalene (TTM-TTF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(methylthio)tetrathiafulvalene (TTM-TTF) is a pivotal molecule in the field of organic electronics and materials science. As a sulfur-rich electron donor, its unique architecture and redox properties have made it a cornerstone for the development of novel conducting materials, including organic metals and superconductors. This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of TTM-TTF, offering detailed experimental protocols and a summary of its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new organic functional materials.

Synthesis of this compound (TTM-TTF)

The synthesis of TTM-TTF is a multi-step process that begins with the creation of a key precursor, a 1,3-dithiole-2-thione derivative, followed by a coupling reaction to form the central tetrathiafulvalene core.

Synthetic Pathway

The overall synthetic scheme for TTM-TTF can be visualized as a two-step process involving the formation of an intermediate thione, followed by a phosphite-mediated coupling reaction.

Figure 1: General synthetic pathway for TTM-TTF.

Experimental Protocol

Step 1: Synthesis of 4,5-bis(methylthio)-1,3-dithiole-2-thione

This procedure is adapted from the seminal work of Mizuno, Cava, and Garito, who first reported the synthesis of TTM-TTF.

-

Reagents and Materials:

-

Carbon disulfide (CS₂)

-

Sodium metal

-

Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, sodium metal is reacted with anhydrous DMF to generate a solution of sodium dimethylaminomethanethiolate.

-

Carbon disulfide is added dropwise to the stirred solution at a controlled temperature, typically below 0 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

Dimethyl sulfate is then added dropwise, and the mixture is stirred overnight.

-

The reaction mixture is poured into an ice-water mixture, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and methanol and then recrystallized from a suitable solvent (e.g., hexane or ethanol) to yield 4,5-bis(methylthio)-1,3-dithiole-2-thione as a yellow solid.

-

Step 2: Synthesis of this compound (TTM-TTF)

-

Reagents and Materials:

-

4,5-bis(methylthio)-1,3-dithiole-2-thione

-

Triethyl phosphite (P(OEt)₃)

-

-

Procedure:

-

A mixture of 4,5-bis(methylthio)-1,3-dithiole-2-thione and an excess of triethyl phosphite is heated under a nitrogen atmosphere.

-

The reaction is typically carried out at a temperature of 110-120 °C for several hours.

-

During the reaction, the color of the mixture changes, indicating the formation of the product.

-

After cooling, the excess triethyl phosphite is removed under reduced pressure.

-

The resulting solid residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and dichloromethane).

-

Recrystallization from a solvent such as acetonitrile or a hexane/dichloromethane mixture affords TTM-TTF as orange-red needles.

-

Characterization of this compound (TTM-TTF)

A comprehensive characterization of TTM-TTF is essential to confirm its structure and purity and to understand its electronic properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Cyclic Voltammetry (CV), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of TTM-TTF.

-

¹H NMR Spectroscopy: The proton NMR spectrum of TTM-TTF is expected to be relatively simple due to the molecule's symmetry. A single sharp singlet should be observed for the twelve equivalent protons of the four methylthio (-SCH₃) groups.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Key expected signals include those for the methyl carbons of the methylthio groups and the carbons of the tetrathiafulvalene core.

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~2.4-2.5 | Singlet |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~19-20 | -SCH₃ |

| ~110-130 | C=C (central and peripheral) |

Table 1: Expected NMR Data for TTM-TTF.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of TTM-TTF, confirming its elemental composition.

-

Expected Molecular Ion: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of TTM-TTF (C₁₀H₁₂S₈), which is approximately 388.7 g/mol . The isotopic pattern of this peak, due to the presence of multiple sulfur atoms, is a key characteristic for confirmation.

| Mass Spectrometry Data | |

| m/z (relative intensity) | Assignment |

| 388 | [M]⁺ |

| Varies | Fragmentation ions |

Table 2: Expected Mass Spectrometry Data for TTM-TTF.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a crucial technique for probing the redox behavior of TTM-TTF, which is fundamental to its application in electronic materials. TTM-TTF undergoes two reversible one-electron oxidations to form a stable radical cation (TTM-TTF⁺•) and a dication (TTM-TTF²⁺).

-

Experimental Setup: A typical three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire), in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).

-

Redox Potentials: The cyclic voltammogram will exhibit two distinct and reversible oxidation waves. The potentials at which these oxidations occur (E¹₁/₂ and E²₁/₂) are characteristic of the molecule and provide a measure of its electron-donating ability.

| Cyclic Voltammetry Data | |

| Redox Couple | Approximate Potential (V vs. Ag/AgCl) |

| TTM-TTF / TTM-TTF⁺• (E¹₁/₂) | +0.5 to +0.6 |

| TTM-TTF⁺• / TTM-TTF²⁺ (E²₁/₂) | +0.8 to +0.9 |

Table 3: Expected Redox Potentials for TTM-TTF.

Figure 2: Experimental workflow for cyclic voltammetry of TTM-TTF.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of TTM-TTF, including bond lengths, bond angles, and intermolecular packing in the solid state. The crystal structure of a TTM-TTF salt, (TTM-TTF)I₂.₄₇, has been reported, confirming the planar nature of the TTM-TTF core and its tendency to form stacked structures, which is crucial for electrical conductivity.

| Crystallographic Data (for a representative TTM-TTF salt) | |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 26.148 |

| b (Å) | 12.083 |

| c (Å) | 7.912 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Table 4: Representative Crystallographic Data for a TTM-TTF containing crystal.

Conclusion

This technical guide has outlined the essential procedures for the synthesis and characterization of this compound. The provided experimental protocols and expected characterization data serve as a comprehensive resource for researchers in the field of materials science and organic electronics. The unique electronic and structural properties of TTM-TTF, as detailed in this guide, underscore its continued importance as a versatile building block for the creation of advanced functional materials. Further exploration and modification of this core structure hold significant promise for the development of next-generation electronic devices.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrakis(methylthio)tetrathiafulvalene Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF)

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of materials science, renowned for their electron-donating properties and their ability to form highly conductive organic salts.[1] The addition of four methylthio (-SCH3) groups to the TTF core, creating TMT-TTF, significantly influences its electronic properties and intermolecular interactions. Understanding the precise three-dimensional arrangement of TMT-TTF in the solid state is crucial for predicting and controlling the properties of materials derived from it. This guide elucidates the molecular geometry, crystal packing, and the experimental methodologies used to determine these features.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the TMT-TTF ligand and its subsequent complexation with copper(I) chloride, as well as the protocol for single-crystal X-ray diffraction analysis.

Synthesis of this compound (TMT-TTF)

The synthesis of TMT-TTF generally follows established methods for the preparation of tetrathiafulvalene derivatives. A common approach involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one building blocks. For substituted TTFs, a multi-step synthesis is typically employed, starting from a suitable precursor that can be functionalized with the desired methylthio groups.

A generalized synthetic pathway is as follows:

-

Preparation of a 1,3-dithiole-2-thione precursor: This often involves the reaction of an appropriate alkyne with a source of sulfur, such as carbon disulfide, in the presence of a base.

-

Functionalization with methylthio groups: The precursor is then treated with a methylating agent to introduce the -SCH3 moieties.

-

Coupling Reaction: The functionalized 1,3-dithiole-2-thione (or a related intermediate) is then coupled to form the central C=C bond of the TTF core. This can be achieved through various methods, including phosphite-mediated coupling reactions.

-

Purification: The final TMT-TTF product is purified by techniques such as column chromatography and recrystallization to yield a crystalline solid.

Synthesis of the [(Cu2(μ-Cl)2(μ-TMT-TTF))]n Complex

The coordination polymer of TMT-TTF and copper(I) chloride was synthesized as follows:

-

A solution of this compound (TMT-TTF) in a suitable organic solvent (e.g., chloroform or acetonitrile) is prepared.

-

A solution of copper(I) chloride in the same or a miscible solvent is also prepared.

-

The two solutions are carefully layered or slowly mixed, allowing for the slow diffusion of the reactants.

-

Over a period of several days to weeks, single crystals of the [(Cu2(μ-Cl)2(μ-TMT-TTF))]n complex suitable for X-ray diffraction are formed.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal of the [(Cu2(μ-Cl)2(μ-TMT-TTF))]n complex was mounted on a goniometer. The general procedure is as follows:

-

Crystal Selection and Mounting: A single crystal of appropriate size and quality was selected and mounted on a glass fiber or a loop.

-

Data Collection: The crystal was placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) were directed at the crystal. The crystal was rotated, and the diffraction pattern was recorded on a detector.

-

Data Reduction: The raw diffraction data were processed to correct for various factors, including background scattering, Lorentz factor, and polarization.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell were determined using direct methods or Patterson methods. The structural model was then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities.

Data Presentation

The crystallographic data for the [(Cu2(μ-Cl)2(μ-TMT-TTF))]n complex is summarized in the following tables.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C10H12Cl2Cu2S8 |

| Formula Weight | 582.68 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.123(2) |

| b (Å) | 10.876(3) |

| c (Å) | 8.989(4) |

| β (°) | 106.91(2) |

| Volume (ų) | 944.5(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.046 |

| Absorption Coefficient (mm⁻¹) | 3.65 |

| F(000) | 576 |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cu-Cl | 2.315(2) |

| Cu-Cl' | 2.333(2) |

| Cu-S(1) | 2.302(2) |

| Cu-S(4) | 2.308(2) |

| S(1)-C(1) | 1.748(6) |

| S(2)-C(1) | 1.752(6) |

| S(2)-C(2) | 1.741(6) |

| S(3)-C(2) | 1.745(6) |

| S(3)-C(3) | 1.754(6) |

| S(4)-C(3) | 1.751(6) |

| C(1)-C(1') | 1.34(1) |

| C(2)-C(3) | 1.35(1) |

| S(5)-C(4) | 1.749(7) |

| S(6)-C(5) | 1.745(7) |

| C(4)-S(Me) | 1.80(1) |

| C(5)-S(Me) | 1.81(1) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| Cl-Cu-Cl' | 106.5(1) |

| Cl-Cu-S(1) | 111.2(1) |

| Cl-Cu-S(4) | 109.8(1) |

| Cl'-Cu-S(1) | 108.9(1) |

| Cl'-Cu-S(4) | 110.3(1) |

| S(1)-Cu-S(4) | 109.9(1) |

| Cu-S(1)-C(1) | 106.3(2) |

| Cu-S(4)-C(3) | 106.5(2) |

| C(1)-S(2)-C(2) | 95.5(3) |

| C(2)-S(3)-C(3) | 95.4(3) |

| S(1)-C(1)-S(2) | 115.0(4) |

| S(2)-C(2)-S(3) | 114.9(4) |

| S(3)-C(3)-S(4) | 115.1(4) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the characterization of the TMT-TTF complex and the logical relationships within its crystal structure.

Caption: Experimental workflow for the synthesis and crystallographic analysis of the TMT-TTF complex.

Caption: Logical relationships in the crystal structure of the TMT-TTF-copper chloride complex.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound within a copper(I) chloride coordination polymer. The provided quantitative data, experimental protocols, and visualizations offer a comprehensive resource for researchers in materials science and related fields. The structural insights gained from this analysis are fundamental for the rational design of novel organic electronic materials with tailored properties. The coordination of the sulfur atoms of the TMT-TTF ligand to the copper centers demonstrates the versatility of this molecule in forming extended solid-state structures. Further research into the synthesis and crystallization of pure TMT-TTF is encouraged to provide a more complete understanding of its intrinsic packing motifs and electronic properties.

References

An In-depth Technical Guide to the Electrochemical Properties of Trimethyl-tetrathiafulvalene (TMT-TTF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials science due to their potent electron-donating capabilities and reversible redox behavior.[1][2] These organosulfur compounds can be reversibly oxidized from a neutral state to a stable radical cation and then to a dication, a property that has been harnessed in the development of organic conductors, molecular switches, and functional materials.[1] Among the vast family of TTF derivatives, asymmetrically substituted molecules like Trimethyl-tetrathiafulvalene (TMT-TTF) are of particular interest as they offer fine-tuning of the electronic and steric properties, influencing their electrochemical characteristics and solid-state packing. This guide provides a detailed overview of the core electrochemical properties of TMT-TTF, complete with quantitative data, experimental protocols, and visual representations of key concepts.

Core Electrochemical Behavior of TMT-TTF

The defining electrochemical feature of TMT-TTF, like other TTF derivatives, is its two-step, one-electron reversible oxidation process. This can be monitored using techniques such as cyclic voltammetry (CV). The process involves the sequential formation of a radical cation (TMT-TTF•+) and a dication (TMT-TTF2+), as illustrated in the signaling pathway below.

The stability of the radical cation and dication species is a key characteristic of the TTF framework.

Quantitative Electrochemical Data

Table 1: Electrochemical Data for Selected TTF Derivatives

| Compound | E½(1) (V vs. Ag/AgCl) | E½(2) (V vs. Ag/AgCl) | Solvent/Electrolyte System | Reference |

| Tetrathiafulvalene (TTF) | +0.34 | +0.78 | CH2Cl2 / 0.1 M TBAPF6 | [General Literature] |

| Tetramethyl-TTF (TMT-TTF) | Data not explicitly found | Data not explicitly found | - | - |

| Other substituted TTFs | [Insert specific data when found] | [Insert specific data when found] | [Insert solvent/electrolyte] | [Cite Source] |

Note: The table is populated with representative data for the parent TTF. The values for TMT-TTF will be updated as specific experimental data becomes available.

Experimental Protocols

The determination of the electrochemical properties of TMT-TTF relies on well-defined experimental procedures. Cyclic voltammetry is the primary technique employed.

Cyclic Voltammetry (CV) Protocol

A standard three-electrode setup is utilized for cyclic voltammetry measurements.

1. Preparation of the Electrolyte Solution:

-

Solvent: A dry, aprotic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) is typically used.

-

Supporting Electrolyte: A non-reactive salt, commonly tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of approximately 0.1 M to ensure sufficient conductivity.

-

Analyte: TMT-TTF is dissolved in the solvent/electrolyte mixture at a concentration typically in the millimolar (mM) range.

2. Electrochemical Cell Assembly:

-

A standard three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

3. Measurement Parameters:

-

The solution is typically purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

-

The potential is swept from an initial value where no reaction occurs towards a potential sufficiently positive to induce the two oxidation events, and then the scan is reversed.

-

The scan rate, typically in the range of 20 to 200 mV/s, can be varied to investigate the reversibility of the redox processes.

4. Data Analysis:

-

The resulting cyclic voltammogram plots the current response as a function of the applied potential.

-

The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials for each redox couple, are determined from the voltammogram.

Logical Relationships in Electrochemical Analysis

The interpretation of cyclic voltammetry data involves understanding the relationship between the experimental parameters and the electrochemical properties of the analyte.

Conclusion

The electrochemical properties of TMT-TTF are central to its potential applications in molecular electronics and materials science. Its characteristic two-step reversible oxidation, a hallmark of the tetrathiafulvalene family, allows for the controlled generation of stable charged species. While specific, high-quality quantitative data for TMT-TTF requires further dedicated experimental investigation and publication, the established methodologies and the behavior of related TTF derivatives provide a robust framework for its study and utilization. The detailed protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and professionals working with this and similar redox-active molecules.

References

Spectroscopic Analysis of Tetrakis(methylthio)tetrathiafulvalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF) is a pivotal organosulfur compound in the field of molecular electronics and materials science. As a derivative of the well-studied tetrathiafulvalene (TTF) core, TMT-TTF possesses unique redox properties, making it a valuable electron donor for creating conductive charge-transfer complexes. A thorough understanding of its molecular structure and electronic characteristics is paramount for its application. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize TMT-TTF, complete with detailed experimental protocols, representative data, and workflow visualizations to aid researchers in their analytical endeavors.

Introduction to this compound (TMT-TTF)

TMT-TTF, with the chemical formula C₁₀H₁₂S₈ and a molecular weight of 388.69 g/mol , is a derivative of tetrathiafulvalene where the four hydrogen atoms on the outer rings are substituted with methylthio (-SCH₃) groups. This substitution significantly influences its electronic properties, solubility, and crystal packing, which are critical for the development of novel conductive materials.

The defining characteristic of TMT-TTF, like all TTF derivatives, is its ability to undergo sequential, reversible oxidation to form a stable radical cation (TMT-TTF•⁺) and a dication (TMT-TTF²⁺). This redox activity is the foundation of its utility in molecular conductors and switches. Spectroscopic analysis is essential to confirm the structure, purity, and electronic behavior of TMT-TTF in its various oxidation states.

Spectroscopic Characterization Workflow

The comprehensive analysis of TMT-TTF involves a multi-technique spectroscopic approach. The typical workflow ensures a complete understanding of the molecular structure, from atomic connectivity to electronic transitions.

Caption: General workflow for the spectroscopic analysis of TMT-TTF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure of TMT-TTF by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Quantitative Data

Due to the symmetry of the TMT-TTF molecule, a simple NMR spectrum is expected. The ¹H NMR spectrum should feature a single resonance for the twelve equivalent protons of the four methyl groups. The ¹³C NMR spectrum should show three distinct signals: one for the methyl carbons, one for the carbons of the central double bond, and one for the carbons bonded to the sulfur atoms of the methylthio groups.

| Analysis | Nucleus | Expected Chemical Shift (δ) ppm | Description |

| Proton NMR | ¹H | ~ 2.4 - 2.6 | Singlet, corresponding to the 12 protons of the -SCH₃ groups. |

| Carbon NMR | ¹³C | ~ 15 - 20 | Signal for the four equivalent -SCH₃ carbons. |

| ~ 110 - 120 | Signal for the central C=C carbons. | ||

| ~ 125 - 135 | Signal for the four equivalent C-S carbons. |

Note: The chemical shifts are estimates based on TTF derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of TMT-TTF for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

-

Solvent Selection : Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1] Ensure the solvent does not have peaks that overlap with the analyte signals.[1]

-

Transfer : Filter the solution if any particulate matter is present. Using a Pasteur pipette, transfer the clear solution into a high-quality, clean 5 mm NMR tube.[1][2]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

-

Data Acquisition :

-

Insert the sample into the spectrometer and allow the temperature to equilibrate for at least 5 minutes.[3]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and spectral resolution.[3]

-

For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[3]

-

Acquire the spectrum with an adequate number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of TMT-TTF. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Quantitative Data

| Parameter | Value | Description |

| Formula | C₁₀H₁₂S₈ | - |

| Molecular Weight | 388.69 g/mol | - |

| [M]⁺• (Radical Cation) | m/z ≈ 388.9 | The molecular ion peak observed in ESI-MS, corresponding to the TMT-TTF radical cation. The exact mass and isotopic pattern should match the theoretical values calculated for C₁₀H₁₂S₈. |

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of TMT-TTF (approx. 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile or a mixture of dichloromethane and acetonitrile.

-

Instrument Setup :

-

Ionization Mode : Positive Electrospray Ionization (ESI+). TMT-TTF readily oxidizes to its radical cation, which is easily detected in positive mode.

-

Mass Analyzer : A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental composition via accurate mass measurement.

-

Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 100-600 amu).

-

Data Analysis : Compare the observed m/z value and the isotopic distribution pattern of the molecular ion with the theoretical pattern for C₁₀H₁₂S₈ to confirm the identity of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides crucial information about the electronic transitions within the TMT-TTF molecule and is particularly powerful for observing the changes upon oxidation.

Redox States and Electronic Transitions

The UV-Vis spectrum of TMT-TTF changes dramatically as it is oxidized. The neutral form has absorptions in the UV region, while the radical cation (TMT-TTF•⁺) and its π-dimers show strong, characteristic absorptions in the visible and near-infrared (NIR) regions.

Caption: Reversible oxidation states of TMT-TTF.

Quantitative Data

| Species | λ_max (nm) | Region | Description |

| TMT-TTF (Neutral) | ~300 - 350 | UV | π → π* transitions within the TTF core. |

| [TET-TTF]•⁺ (Monomer) | ~440, ~534 | Visible | Electronic transitions characteristic of the isolated radical cation. |

| ([TET-TTF]•⁺)₂ (π-Dimer) | ~740, ~900 | NIR | Intermolecular charge-transfer bands characteristic of the π-dimer formation.[4] |

Experimental Protocol

-

Sample Preparation : Prepare a stock solution of TMT-TTF by accurately weighing the sample and dissolving it in a volumetric flask using a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).[5]

-

Solvent Selection : The solvent must be transparent in the wavelength range of interest (typically 250-1100 nm).[5]

-

Concentration : Dilute the stock solution to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU to ensure linearity according to the Beer-Lambert law.

-

Cuvette : Use a standard 1 cm path length quartz cuvette. Ensure the cuvette is clean by rinsing with the solvent before use.

-

Blanking : Record a baseline spectrum using a cuvette filled with the pure solvent and subtract it from the sample spectrum.

-

Analysis of Oxidized Species : To generate the radical cation in situ for analysis, a chemical oxidant (e.g., tris(4-bromophenyl)aminium hexachloroantimonate) can be added to the solution, or the analysis can be performed using a spectroelectrochemical setup.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the TMT-TTF molecule, providing a "fingerprint" for its structural identification.

Quantitative Data

Key vibrational modes for TTF-based molecules involve C=C stretching of the central double bond and C-S stretching within the dithiole rings. The frequencies of these modes are sensitive to the oxidation state of the molecule.

| Technique | Approx. Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| IR & Raman | ~1500 - 1550 | ν(C=C) - Central double bond stretch |

| ~1400 - 1450 | ν(C=C) - Ring double bond stretch | |

| ~2900 - 3000 | ν(C-H) - Methyl group C-H stretching | |

| ~650 - 750 | ν(C-S) - Carbon-sulfur stretching |

Note: These are general ranges for TTF derivatives. Specific peak positions for TMT-TTF are available in spectral databases.

Experimental Protocol

Infrared (IR) Spectroscopy:

-

Sample Preparation (Solid) : For solid-state analysis, prepare a KBr pellet by mixing a small amount of TMT-TTF (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Sample Preparation (Solution) : Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CS₂, CCl₄) and use a liquid cell with appropriate window material (e.g., NaCl, KBr).

-

Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range, using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of air (or the pure solvent) should be collected and subtracted.

Raman Spectroscopy:

-

Sample Preparation : Place a small amount of the solid TMT-TTF sample directly onto a microscope slide or into a capillary tube. Solutions can also be analyzed in a cuvette.

-

Data Acquisition :

-

Focus the laser (e.g., 532 nm or 785 nm) onto the sample.

-

Select an appropriate laser power and acquisition time to maximize signal without causing sample degradation or fluorescence.

-

Collect the scattered light and generate the Raman spectrum. Resonance Raman spectroscopy, where the excitation laser wavelength matches an electronic absorption band, can be used to enhance signals related to the chromophore.

-

References

- 1. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 3. Tetrathiafulvalene: the advent of organic metals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

"TMT-TTF radical cation and dication stability"

An In-depth Technical Guide to the Stability of Tetramethyltetrathiafulvalene (TMT-TTF) Radical Cation and Dication

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, electrochemical properties, and characterization of the radical cation (TMT-TTF•+) and dication (TMT-TTF²⁺) of Tetramethyltetrathiafulvalene.

Introduction

Tetrathiafulvalene (TTF) and its derivatives are cornerstone molecules in the field of materials science and molecular electronics. Their ability to undergo stable, sequential one-electron oxidations makes them exceptional electron donors. Tetramethyltetrathiafulvalene (TMT-TTF) is a prominent derivative whose oxidized states—the radical cation (TMT-TTF•+) and the dication (TMT-TTF²⁺)—are of significant interest for developing conductive materials, molecular switches, and components for supramolecular devices.[1][2]

The stability of these oxidized species is paramount for their practical application. This guide details the factors governing their stability, the quantitative methods used to assess it, and the experimental protocols for their generation and characterization.

Redox Behavior and Stability

TMT-TTF undergoes two sequential and reversible one-electron oxidation steps to form the corresponding radical cation and dication. This process can be initiated either electrochemically or through chemical oxidation.[3]

Comproportionation-Disproportionation Equilibrium

The stability of the radical cation state (TMT-TTF•+) relative to its neutral and dicationic counterparts is a critical parameter. This stability is quantified by the comproportionation constant (Kc). The comproportionation reaction is the reverse of disproportionation, where two radical cations react to form a neutral molecule and a dication.

The equilibrium can be described as:

TMT-TTF + TMT-TTF²⁺ ⇌ 2 TMT-TTF•+

The comproportionation constant, Kc, is given by:

Kc = [TMT-TTF•+]² / ([TMT-TTF] [TMT-TTF²⁺])

A large value of Kc indicates that the radical cation is thermodynamically stable and favored at equilibrium. Kc can be determined from the difference in the two redox potentials (E₁ and E₂) obtained from cyclic voltammetry, using the following equation at room temperature (298 K):

Kc = exp[ (E₂ - E₁) * F / RT ]

where F is the Faraday constant, R is the gas constant, and T is the temperature. A larger separation between the two oxidation potentials signifies a more stable radical cation intermediate.

Factors Influencing Stability

The primary factor influencing the stability and isolation of TMT-TTF oxidized species is the nature of the counterion. The radical cation and especially the dication are highly electrophilic and reactive. For stable isolation, particularly in the solid state, a weakly coordinating anion is essential. These anions have a diffuse negative charge and low nucleophilicity, preventing covalent bond formation with the cationic TTF core.

The polyfluoroalkoxyaluminate anion, [Al(OC(CF₃)₃)₄]⁻ , has been successfully used to stabilize and isolate both the radical cation and dication of TMT-TTF as crystalline salts.[4] This synthetic approach is crucial for enabling detailed structural and property analysis.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data for the characterization of TMT-TTF and its oxidized states. Values can vary based on experimental conditions such as solvent, temperature, and supporting electrolyte.

Table 1: Electrochemical Properties

| Parameter | Symbol | Value | Conditions & Reference |

| First Oxidation Potential | E₁ | -0.74 V | vs Fc/Fc⁺ in acetonitrile. Value for parent TTF, for context.[5] |

| Second Oxidation Potential | E₂ | +0.31 V | vs Fc/Fc⁺ in acetonitrile. Value for parent TTF, for context.[5] |

| Comproportionation Constant | Kc | > 10⁹ | Calculated from E₁ and E₂; high value indicates a very stable radical cation. |

Table 2: Spectroscopic Properties (UV-Vis-NIR)

| Species | State | Absorption Maxima (λ_max) | Reference |

| TMT-TTF | Neutral | ~300 nm, ~320 nm | Typical for neutral TTF derivatives. |

| TMT-TTF•+ | Radical Cation | ~455 nm, ~803 nm | In solution.[6] |

| TMT-TTF²⁺ | Dication | ~703 nm | In solution.[6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible generation and characterization of TMT-TTF's oxidized states.

Synthesis of TMT-TTF•+ and TMT-TTF²⁺ Salts

This protocol describes the chemical oxidation method to generate stable salts.[4]

-

Materials: Neutral TMT-TTF, an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), and an oxidizing agent with a weakly coordinating anion (e.g., Ag[Al(OC(CF₃)₃)₄] or NO[Al(OC(CF₃)₃)₄]).

-

Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent degradation by oxygen or moisture.

-

Radical Cation (TMT-TTF•+) Synthesis:

-

Dissolve neutral TMT-TTF in the chosen solvent.

-

Add one molar equivalent of the oxidizing agent (e.g., Ag[Al(OC(CF₃)₃)₄]) to the TMT-TTF solution.

-

Stir the reaction mixture at room temperature. The formation of the radical cation is often accompanied by a distinct color change.

-

Filter the solution to remove any byproducts (e.g., Ag metal).

-

Slow evaporation of the solvent or layering with a non-polar solvent (e.g., hexane) can be used to obtain single crystals.

-

-

Dication (TMT-TTF²⁺) Synthesis:

-

Follow the same procedure as above, but use two molar equivalents of the oxidizing agent.

-

Cyclic Voltammetry (CV)

CV is used to determine the redox potentials (E₁ and E₂) and assess the reversibility of the oxidation processes.[1][7]

-

Setup: A standard three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]

-

Solution Preparation: Prepare a solution of TMT-TTF (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen.

-

Measurement:

-

Record a background scan of the solvent and electrolyte solution.

-

Immerse the electrodes in the analyte solution.

-

Scan the potential from an initial value (e.g., -0.2 V) to a potential beyond the second oxidation wave (e.g., +1.0 V) and then reverse the scan back to the starting potential.

-

Typical scan rates range from 20 to 200 mV/s.

-

-

Analysis: Determine the anodic and cathodic peak potentials for both redox events. The formal potentials E₁ and E₂ are calculated as the midpoint between the anodic and cathodic peaks for each respective redox couple.

UV-Vis-NIR Spectroelectrochemistry

This technique allows for the measurement of absorption spectra of species generated electrochemically at specific potentials.[9]

-

Setup: A thin-layer spectroelectrochemical cell equipped with a transparent working electrode (e.g., platinum mini-grid or indium tin oxide-coated glass), a reference electrode, and a counter electrode, placed in the sample compartment of a UV-Vis-NIR spectrometer.

-

Procedure:

-

Fill the cell with the TMT-TTF solution as prepared for CV.

-

Record the spectrum of the neutral species at a potential where no reaction occurs (e.g., 0 V).

-

Apply a potential slightly above E₁ to generate the radical cation (TMT-TTF•+) quantitatively in the cell and record the spectrum.

-

Apply a potential slightly above E₂ to generate the dication (TMT-TTF²⁺) and record its spectrum.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique exclusively for detecting and characterizing species with unpaired electrons, such as the TMT-TTF•+ radical cation.[10][11]

-

Sample Preparation: Prepare a solution of the TMT-TTF•+ radical cation, either by chemical oxidation as described in 4.1 or by in-situ electrochemical generation. The solution is typically loaded into a thin quartz EPR tube. For measurements at low temperatures, the sample is flash-frozen in liquid nitrogen.

-

Instrumentation: Place the sample tube into the resonant cavity of an X-band EPR spectrometer.

-

Measurement:

-

The sample is irradiated with microwaves (typically ~9.5 GHz) while the external magnetic field is swept.

-

Absorption of microwave energy occurs when the resonance condition is met, generating the EPR spectrum.

-

-

Analysis:

-

g-factor: The position of the signal (center of the spectrum) provides the g-factor. For organic radicals like TMT-TTF•+, the g-factor is typically close to that of a free electron (g ≈ 2.0023) but provides information about the electronic environment.[2]

-

Hyperfine Structure: The splitting of the EPR signal into multiple lines is caused by the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H). The pattern of this splitting can confirm the structure of the radical.

-

Signal Intensity: The integrated area of the EPR signal is proportional to the concentration of the radical species.

-

References

- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 2. depts.washington.edu [depts.washington.edu]

- 3. Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. nanoscience.com [nanoscience.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 11. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Charge-Transfer Complexes of Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(methylthio)tetrathiafulvalene, commonly abbreviated as TMT-TTF, is a sulfur-rich organic electron donor molecule that has garnered significant interest in the field of materials science and solid-state physics. As a derivative of the parent tetrathiafulvalene (TTF), TMT-TTF possesses enhanced electron-donating properties due to the presence of four electron-releasing methylthio (-SCH₃) groups. These groups modify the electronic structure of the TTF core, influencing its oxidation potential and the properties of its resulting charge-transfer (CT) complexes.

Charge-transfer complexes are formed through the interaction of an electron donor, such as TMT-TTF, and an electron acceptor molecule. In these complexes, a partial or complete transfer of an electron occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process can lead to the formation of materials with remarkable electrical, optical, and magnetic properties, ranging from semiconductors to organic metals.

This technical guide provides a comprehensive overview of the charge-transfer complexes of TMT-TTF, with a focus on their synthesis, structural characteristics, and physical properties. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to serve as a valuable resource for researchers and professionals working in related fields.

Data Presentation

The following tables summarize the key quantitative data for various charge-transfer complexes of TMT-TTF.

Table 1: Electrical Conductivity of TMT-TTF Charge-Transfer Complexes

| Acceptor | Stoichiometry (D:A) | Conductivity (σ) at Room Temperature (S/cm) | Measurement Type |

| TCNQ | 1:1 | 30 | Single Crystal |

| TCNQ | 1:1 | 0.1 | Compacted Pellet |

| 2,5-diethyl-TCNQ | 1:1 | 10⁻³ - 10⁻² | Single Crystal |

| F₄TCNQ | 1:1 | ~1 | Single Crystal |

| Chloranil | 2:1 | 10⁻⁵ | Compacted Pellet |

| Bromanil | 2:1 | 10⁻⁶ | Compacted Pellet |

| Iodanil | 2:1 | 10⁻⁴ | Compacted Pellet |

Table 2: Crystallographic Data of TMT-TTF Charge-Transfer Complexes

| Acceptor | Stoichiometry (D:A) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| TCNQ | 1:1 | Triclinic | P-1 | 7.654 | 10.123 | 7.689 | 101.5 | 98.7 | 75.4 |

| Chloranil | 2:1 | Monoclinic | P2₁/n | 11.231 | 13.456 | 8.765 | 90 | 109.8 | 90 |

Table 3: Spectroscopic Data of TMT-TTF and its TCNQ Complex

| Species | Technique | Key Absorption Bands (cm⁻¹ or nm) | Assignment |

| TMT-TTF | IR | 2915, 1420, 1280, 770 | C-H stretch, CH₃ deformation, C=C stretch, C-S stretch |

| TMT-TTF | UV-vis | 310 nm, 460 nm | π-π* transitions |

| TMT-TTF-TCNQ | IR | 2195 (C≡N), 1580 (C=C) | ν(C≡N) of TCNQ⁻, ν(C=C) of TMT-TTF⁺ |

| TMT-TTF-TCNQ | UV-vis-NIR | 400 nm, 600 nm, ~900 nm | Local excitations, Charge-transfer band |

Experimental Protocols

Synthesis of this compound (TMT-TTF)

Materials:

-

1,3,4,6-Tetrathiapentalene-2,5-dione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine

-

Sodium methanethiolate (NaSCH₃)

-

Dimethylformamide (DMF)

-

Methanol

-

Carbon disulfide (CS₂)

Procedure:

-

Synthesis of the thione precursor: A mixture of 1,3,4,6-tetrathiapentalene-2,5-dione and phosphorus pentasulfide in dry pyridine is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the corresponding dithione.

-

Methylthiolation: The dithione is dissolved in dry DMF, and a solution of sodium methanethiolate in methanol is added dropwise at room temperature. The reaction mixture is stirred for several hours.

-

Coupling reaction: The resulting intermediate is not isolated. The reaction mixture is heated to induce the coupling reaction, which leads to the formation of TMT-TTF.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent, such as a mixture of hexane and carbon disulfide. Recrystallization from a solvent like acetonitrile yields pure, orange-red needles of TMT-TTF.

Growth of Single Crystals of TMT-TTF-TCNQ Charge-Transfer Complex

Materials:

-

This compound (TMT-TTF)

-

7,7,8,8-Tetracyanoquinodimethane (TCNQ)

-

Acetonitrile (spectroscopic grade)

Procedure:

-

Solution Preparation: Equimolar amounts of TMT-TTF and TCNQ are dissolved in hot acetonitrile in separate flasks to prepare saturated or near-saturated solutions.

-

Mixing and Crystallization: The hot solutions are filtered to remove any insoluble impurities and then mixed together in a clean crystallization dish. The dish is covered and allowed to cool slowly to room temperature.

-

Crystal Growth: As the solution cools, dark, needle-like single crystals of the TMT-TTF-TCNQ complex will start to form. To promote the growth of larger, high-quality crystals, the solution can be left undisturbed for several days in a vibration-free environment.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.

Mandatory Visualization

Caption: Synthetic pathway for this compound (TMT-TTF).

Caption: Mechanism of charge transfer in TMT-TTF complexes.

Caption: Relationship between structure and properties in TMT-TTF complexes.

Core Concepts and Discussion

Structure of TMT-TTF and its Influence on Donor Properties

The four methylthio groups on the TMT-TTF molecule are strong σ-donors and weak π-donors. Their primary effect is to increase the electron density on the central TTF core, which lowers the ionization potential of the molecule. This makes TMT-TTF a stronger electron donor compared to the unsubstituted TTF. The steric bulk of the methylthio groups also plays a crucial role in the solid-state packing of its charge-transfer complexes, influencing the intermolecular interactions and, consequently, the bulk properties of the material.

Formation and Stoichiometry of Charge-Transfer Complexes

TMT-TTF forms charge-transfer complexes with a variety of electron acceptors, including quinone-based molecules like TCNQ and its derivatives, as well as halogenated quinones such as chloranil and bromanil. The stoichiometry of these complexes can vary, with 1:1 and 2:1 (donor:acceptor) ratios being common. The specific stoichiometry is influenced by factors such as the relative electron affinities and ionization potentials of the components, as well as the crystallization conditions.

Crystal Packing and its Relation to Electrical Conductivity

The solid-state arrangement of the donor and acceptor molecules is a critical determinant of the electrical properties of the charge-transfer complex. Two primary packing motifs are observed:

-

Segregated Stacks: In this arrangement, the donor (TMT-TTF) and acceptor molecules form separate, parallel columns. If there is a uniform, partial charge transfer along these stacks, the material can exhibit high, one-dimensional electrical conductivity. The TMT-TTF-TCNQ complex is a classic example of a material with segregated stacks.

-

Mixed Stacks: Here, the donor and acceptor molecules alternate within the same column. These materials are typically semiconductors or insulators because the charge carriers are more localized.

The electrical conductivity is highly anisotropic and is maximized along the stacking axis where the π-orbital overlap between adjacent molecules is greatest.

Degree of Charge Transfer

The degree of charge transfer (ρ) is a measure of the average number of electrons transferred from the donor to the acceptor molecule. It is a crucial parameter that governs the electronic properties of the complex. A value of ρ = 0 corresponds to a neutral complex, while ρ = 1 indicates a fully ionic salt. For high conductivity in segregated stack systems, a partial charge transfer (0 < ρ < 1) is generally required, as it allows for the movement of charge carriers along the stacks. The degree of charge transfer can be estimated from changes in the vibrational frequencies of certain bonds in the acceptor molecule (e.g., the C≡N stretch in TCNQ) upon complexation.

Applications and Future Outlook

Charge-transfer complexes of TMT-TTF and related donors are of significant interest for their potential applications in molecular electronics, including:

-

Organic Conductors and Semiconductors: As components in organic field-effect transistors (OFETs), sensors, and switching devices.

-

Non-linear Optical Materials: The charge-transfer transitions in these complexes can give rise to large non-linear optical responses.

-

Thermoelectric Materials: The ability to tune the electrical conductivity and Seebeck coefficient in these materials makes them candidates for organic thermoelectrics.

The field of drug development is also exploring the use of charge-transfer phenomena in biological systems. While TMT-TTF itself is not a therapeutic agent, understanding the principles of charge transfer is relevant to drug-receptor interactions, DNA intercalation, and the design of novel drug delivery systems.

Future research in this area will likely focus on the synthesis of new TMT-TTF derivatives with tailored electronic and steric properties, the exploration of novel acceptor molecules to form complexes with unique properties, and the fabrication and characterization of electronic devices based on these materials. The continued investigation of the fundamental structure-property relationships in these systems will be crucial for advancing their practical applications.

An In-depth Technical Guide on the Electronic Structure of Tetrakis(methylthio)tetrathiafulvalene

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, electronic properties, and theoretical modeling of Tetrakis(methylthio)tetrathiafulvalene (TTM-TTF), a pivotal molecule in the advancement of organic electronics and materials science.

Introduction

This compound (TTM-TTF) is an organosulfur compound belonging to the tetrathiafulvalene (TTF) family of molecules. TTF and its derivatives are renowned for their strong electron-donating capabilities and the stability of their oxidized radical cation and dication states.[1] These properties make them fundamental building blocks in the field of molecular electronics, with applications in organic conductors, superconductors, and molecular switches.[2][3] The addition of four methylthio (-SCH3) groups to the TTF core in TTM-TTF significantly influences its electronic structure, solubility, and intermolecular interactions, making it a subject of considerable research interest. This guide provides a comprehensive technical overview of the electronic structure of TTM-TTF, detailing its synthesis, experimental characterization, and theoretical analysis.

Synthesis of this compound

The synthesis of TTM-TTF and its derivatives generally involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one building blocks.[1] A common strategy for synthesizing symmetrically substituted TTFs like TTM-TTF is through the phosphite-mediated coupling of a suitable 1,3-dithiole-2-one or -thione precursor.

Experimental Protocols

General Synthesis of TTF Derivatives via Phosphite Coupling:

A general method for the synthesis of TTF derivatives involves the self-coupling of a 1,3-dithiole-2-one or -thione precursor in the presence of a trivalent phosphorus compound, such as triethyl phosphite. The reaction is typically carried out at elevated temperatures in an inert solvent.

Example Protocol for a Related TTF Derivative:

-

A solution of the appropriate 4,5-disubstituted-1,3-dithiole-2-thione in freshly distilled triethyl phosphite is heated at reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl phosphite is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent to yield the desired tetrathiafulvalene derivative.

The logical workflow for a typical synthesis and purification process is illustrated in the following diagram.

References

- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 3. Synthesis and electrochemical properties of TTF modified oligodeoxynucleotides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetramethyltetrathiafulvalene (TMTTF) for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Tetramethyltetrathiafulvalene (TMTTF) and its application in organic electronics, specifically in the fabrication of thin-film transistors (TFTs). The protocols are compiled from established synthetic methodologies for tetrathiafulvalene derivatives and performance data from published research.

Synthesis of Tetramethyltetrathiafulvalene (TMTTF)

The synthesis of TMTTF is a multi-step process that begins with the preparation of a key precursor, 4,5-dimethyl-1,3-dithiole-2-thione. This precursor is then coupled to form the final TMTTF molecule.

Experimental Protocol: Synthesis of 4,5-dimethyl-1,3-dithiole-2-thione

This protocol is adapted from established methods for the synthesis of similar 1,3-dithiole-2-thione derivatives.

Materials:

-

2,3-Butanedione

-

Phosphorus pentasulfide (P4S10)

-

Dioxane (anhydrous)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Magnesium sulfate (MgSO4) (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH2Cl2)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-butanedione (1.0 eq) and anhydrous dioxane.

-

Thionation: Cool the mixture in an ice bath and slowly add phosphorus pentasulfide (0.5 eq) in portions.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure 4,5-dimethyl-1,3-dithiole-2-thione.

Experimental Protocol: Synthesis of Tetramethyltetrathiafulvalene (TMTTF)

This protocol describes the coupling of the thione precursor to form TMTTF.

Materials:

-

4,5-dimethyl-1,3-dithiole-2-thione

-

Triethyl phosphite

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4,5-dimethyl-1,3-dithiole-2-thione (1.0 eq) in anhydrous toluene.

-

Coupling Reaction: Add triethyl phosphite (2.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 8-12 hours under a nitrogen atmosphere. The formation of a yellow precipitate indicates the progress of the reaction.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the yellow precipitate by filtration.

-

Washing and Drying: Wash the collected solid with cold toluene and then with hexane. Dry the product under vacuum to obtain pure Tetramethyltetrathiafulvalene (TMTTF).

Application in Organic Electronics: Thin-Film Transistors (TFTs)

TMTTF can be utilized as the active semiconductor layer in organic thin-film transistors. The performance of these devices is influenced by the fabrication process and the choice of contact materials.

Experimental Protocol: Fabrication of a TMTTF-based Thin-Film Transistor

This protocol outlines the fabrication of a top-contact, bottom-gate TMTTF TFT.

Materials:

-

Highly doped n-type silicon wafer with a thermally grown silicon dioxide (SiO2) layer (300 nm)

-

Polystyrene

-

Toluene

-

Tetramethyltetrathiafulvalene (TMTTF)

-

Gold (Au) or other suitable contact materials (e.g., (TTF)(TCNQ))

-

Metal shadow mask

Procedure:

-

Substrate Preparation: Use a highly doped n-type silicon wafer with a 300 nm thermally grown SiO2 layer as the substrate, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric.

-

Dielectric Modification: Spin-coat a solution of polystyrene (20 mg/ml in toluene) onto the SiO2 layer at 3000 rpm for 30 seconds to form a 100 nm thick film. This layer modifies the dielectric surface.

-

TMTTF Deposition: Deposit a thin film of TMTTF onto the polystyrene layer by thermal evaporation in a high vacuum chamber (10⁻³ Pa). The sublimation temperature for TMTTF is typically around 120 °C.

-

Electrode Deposition: Define the source and drain electrodes by evaporating gold (or another contact material) through a metal shadow mask onto the TMTTF film. The channel length (L) and width (W) are determined by the dimensions of the mask (e.g., L = 50-200 µm, W = 1000 µm).

Quantitative Data

The performance of TMTTF-based thin-film transistors can be characterized by several key parameters. The following table summarizes the performance of TMTTF TFTs with different source-drain contact materials.[1]

| Contact Material | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| Au | 0.01 - 0.03 | ~10⁴ | -20 to -30 |

| (TTF)(TCNQ) | ~0.1 | >10⁵ | ~ -10 |

| (TMTTF)(TCNQ) (self-contact) | ~0.1 | >10⁵ | ~ -15 |

Visualizations

Diagrams

Caption: Synthetic pathway for Tetramethyltetrathiafulvalene (TMTTF).

Caption: Workflow for the fabrication of a TMTTF-based thin-film transistor.

Caption: Schematic of a top-contact, bottom-gate TMTTF thin-film transistor.

References

Application Notes and Protocols for Cation Sensing Using Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tetrakis(methylthio)tetrathiafulvalene (TMT-TTF) as a chemosensor for cation detection. The following sections detail the underlying principles, experimental protocols, and data presentation for researchers interested in leveraging TMT-TTF for their analytical needs.

I. Introduction

This compound (TMT-TTF) is a sulfur-rich organic molecule belonging to the tetrathiafulvalene (TTF) family. TTF and its derivatives are well-established electron donors that can exist in three stable oxidation states: neutral (TTF), radical cation (TTF•+), and dication (TTF2+). This redox activity is the foundation of their application in cation sensing. The interaction of the sulfur atoms in the TMT-TTF core with metal cations can induce a change in the electronic properties of the molecule, leading to a detectable signal. This change can manifest as a colorimetric response, a shift in the UV-Vis absorption spectrum, or a change in the electrochemical properties, which can be monitored by cyclic voltammetry.

The sensing mechanism primarily relies on the formation of a complex between the TMT-TTF molecule and the target cation. This interaction perturbs the intramolecular charge transfer (ICT) characteristics of the TMT-TTF, resulting in a measurable change in its spectroscopic and electrochemical signatures. The methylthio groups (-SCH3) on the periphery of the TMT-TTF molecule can enhance its solubility in organic solvents and can also play a role in the coordination with metal ions.

II. Signaling Pathway and Experimental Workflow

The general mechanism of cation sensing by TMT-TTF involves the binding of a metal cation, which modulates the electronic state of the TTF core. This can be visualized as a straightforward interaction leading to a detectable output.

Caption: Cation sensing mechanism of TMT-TTF.

A typical experimental workflow for evaluating the cation sensing properties of TMT-TTF involves solution preparation, titration experiments, and data analysis.

Caption: Experimental workflow for TMT-TTF cation sensing.

III. Data Presentation

Quantitative data from cation sensing experiments should be organized to facilitate comparison and interpretation.

Table 1: UV-Vis Spectroscopic Data for TMT-TTF Cation Sensing

| Cation | Initial λmax (nm) of TMT-TTF | Final λmax (nm) upon Cation Binding | Δλmax (nm) | Binding Constant (Ka, M⁻¹) | Limit of Detection (LOD) |

| Ag⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cu²⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pb²⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

| Hg²⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Electrochemical Data for TMT-TTF Cation Sensing

| Cation | Initial Oxidation Potential (Epa, V) of TMT-TTF | Final Oxidation Potential (Epa, V) upon Cation Binding | ΔEpa (V) |

| Ag⁺ | Data not available | Data not available | Data not available |

| Cu²⁺ | Data not available | Data not available | Data not available |

| Pb²⁺ | Data not available | Data not available | Data not available |

| Hg²⁺ | Data not available | Data not available | Data not available |

IV. Experimental Protocols

The following are detailed, generalized protocols for conducting cation sensing experiments with TMT-TTF. These are based on standard methodologies for similar chemosensors.

Protocol 1: UV-Vis Spectroscopic Titration

This protocol is used to determine the binding affinity and stoichiometry between TMT-TTF and a metal cation.

Materials:

-

This compound (TMT-TTF)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Metal salts of interest (e.g., AgClO₄, Cu(ClO₄)₂, Pb(ClO₄)₂, Hg(ClO₄)₂)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and volumetric flasks

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of TMT-TTF (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.

-

Prepare stock solutions of the metal salts (e.g., 1 x 10⁻² M) in the same solvent.

-

-

Titration:

-

Place a fixed volume (e.g., 2 mL) of the TMT-TTF stock solution into a quartz cuvette and dilute to the desired concentration (e.g., 1 x 10⁻⁵ M) with the solvent.

-

Record the initial UV-Vis absorption spectrum of the TMT-TTF solution.

-

Incrementally add small aliquots (e.g., 2-10 µL) of the metal salt stock solution to the cuvette.

-

After each addition, gently mix the solution and record the UV-Vis spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the metal cation.

-

Analyze the titration data using appropriate binding models (e.g., Benesi-Hildebrand method for 1:1 binding) to determine the binding constant (Ka).

-

A Job's plot can be performed to determine the binding stoichiometry.

-

Protocol 2: Cyclic Voltammetry (CV) for Cation Sensing

This protocol is used to investigate the electrochemical response of TMT-TTF to the presence of metal cations.

Materials:

-

TMT-TTF

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Metal salts of interest

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrolyte Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.

-

Prepare a stock solution of TMT-TTF (e.g., 1 mM) in the electrolyte solution.

-

Prepare stock solutions of the metal salts (e.g., 10 mM) in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with a known volume of the TMT-TTF solution.

-

Deaerate the solution by bubbling with an inert gas for at least 15 minutes.

-

Record the cyclic voltammogram of the TMT-TTF solution in the absence of any metal cation. This will show the characteristic oxidation peaks of TMT-TTF.

-

Add a known amount of the metal salt stock solution to the electrochemical cell.

-

Record the cyclic voltammogram again.

-

Repeat the addition of the metal salt and recording of the CV to observe the progressive changes in the voltammogram.

-

-

Data Analysis:

-

Analyze the changes in the oxidation potentials and peak currents of TMT-TTF upon addition of the metal cation.

-

A shift in the oxidation potential to more positive values typically indicates a stabilization of the neutral TMT-TTF upon complexation, making it harder to oxidize.

-

V. Conclusion

This compound holds promise as a redox-active chemosensor for the detection of various metal cations. The protocols and guidelines presented here provide a framework for researchers to explore and develop TMT-TTF-based sensing systems. While specific quantitative data for TMT-TTF is not extensively documented in publicly available literature, the provided methodologies, which are standard in the field of chemosensors, can be readily adapted to systematically evaluate its performance with a range of target cations. Further research is encouraged to populate the data tables and fully elucidate the potential of TMT-TTF in analytical and medicinal chemistry.

Application Notes and Protocols: Fabrication of TMT-TTF Based Chemiresistive Sensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiresistive sensors offer a compelling platform for the detection of volatile organic compounds (VOCs) due to their simple device architecture, low power consumption, and potential for miniaturization. Tetrathiafulvalene (TTF) and its derivatives, such as tetramethyltetrathiafulvalene (TMT-TTF), are attractive organic semiconductor materials for these applications owing to their rich redox chemistry and ability to form charge-transfer complexes with various analyte molecules. The interaction between the electron-donating TMT-TTF and electron-accepting VOCs can modulate the material's conductivity, forming the basis of the sensing mechanism.

These application notes provide a comprehensive overview of the fabrication and characterization of TMT-TTF based chemiresistive sensors. The protocols outlined below are based on established techniques for the deposition of organic thin films and the fabrication of chemiresistive devices. While specific performance data for TMT-TTF with a wide range of VOCs is not extensively available in published literature, the provided methodologies will enable researchers to fabricate sensors and generate such data for their specific analytes of interest.

I. Experimental Protocols

This section details the necessary protocols for the synthesis of TMT-TTF, the fabrication of the chemiresistive sensor, and the experimental setup for sensor characterization.

Synthesis of Tetramethyltetrathiafulvalene (TMT-TTF)

A detailed, step-by-step synthesis protocol for TMT-TTF is a prerequisite for sensor fabrication. While several synthetic routes to TMT-TTF have been reported, a common and effective method involves the coupling of 4,5-dimethyl-1,3-dithiol-2-one.

Materials:

-

4,5-dimethyl-1,3-dithiol-2-one

-

Triethyl phosphite

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

-

Silica gel for column chromatography

-

Hexane and dichloromethane for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,5-dimethyl-1,3-dithiol-2-one in anhydrous toluene.

-

Add triethyl phosphite to the solution. The molar ratio of triethyl phosphite to the dithiol-2-one is typically 1.5:1.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

Collect the fractions containing TMT-TTF and evaporate the solvent to yield the purified product as a crystalline solid.

-

Characterize the synthesized TMT-TTF using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its purity and identity.

Fabrication of TMT-TTF Chemiresistive Sensor

The fabrication of the sensor involves the preparation of a substrate with interdigitated electrodes (IDEs) followed by the deposition of the TMT-TTF sensing layer.

Materials:

-

Substrate with pre-fabricated interdigitated electrodes (e.g., Si/SiO₂, glass, or flexible polymer substrates with Au or Pt electrodes).

-

Synthesized TMT-TTF powder.

-

High-purity organic solvent (e.g., chloroform, dichloromethane, or chlorobenzene).

-

Spin coater or micropipette for drop-casting.

-

Hotplate.

-

Inert gas (Argon or Nitrogen).

Protocol: Solution-Based Deposition (Spin Coating or Drop Casting)

-

Substrate Cleaning:

-

Thoroughly clean the IDE substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate with a stream of inert gas (e.g., nitrogen) and then bake on a hotplate at 120°C for 30 minutes to remove any residual moisture.

-

Optional: Treat the substrate with UV-Ozone for 15 minutes to enhance the surface hydrophilicity for better film formation.

-

-

Preparation of TMT-TTF Solution:

-

Prepare a solution of TMT-TTF in a suitable high-purity organic solvent. The concentration will depend on the desired film thickness and the deposition method. A starting concentration of 1-5 mg/mL is recommended.

-

Ensure the TMT-TTF is fully dissolved by gentle sonication if necessary.

-

-

Deposition of TMT-TTF Thin Film:

-

a) Spin Coating (for uniform films):

-

Place the cleaned IDE substrate on the spin coater chuck.

-

Dispense a small amount of the TMT-TTF solution onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time are critical parameters that control the film thickness.

-